molecular formula C15H18N2O B2502263 N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide CAS No. 1385411-75-5

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide

Cat. No.: B2502263
CAS No.: 1385411-75-5
M. Wt: 242.322
InChI Key: DMGBLBJDFICGIF-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While its specific biological profile is under investigation, structural analogs featuring cyclohexanecarboxamide cores and cyanomethyl substituents are frequently explored as modulators of various biological targets, including central nervous system (CNS) receptors . The integration of the carboxamide group and phenyl ring within its structure makes it a valuable scaffold for structure-activity relationship (SAR) studies, potentially leading to the development of novel therapeutic agents. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines. For specific data on this compound's applications, mechanism of action, and research value, please consult the scientific literature or contact the supplier directly.

Properties

IUPAC Name

N-(cyanomethyl)-4-phenylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13-14H,6-9,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGBLBJDFICGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide typically involves the reaction of 4-phenylcyclohexanone with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide Phenyl (C₆H₅), Cyanomethyl (CH₂CN) C₁₅H₁₈N₂O 242.32 IR: ~2200 cm⁻¹ (C≡N stretch, not explicitly reported)
N-(1-Cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide (4e) Morpholine (C₄H₈NO), Cyanocyclohexyl C₁₈H₂₈N₃O₂ 318.43 IR: 1700 cm⁻¹ (C=O); ¹H NMR: δ 7.01 (br. s, NH)
N-(Cyanomethyl)-2-((R)-2-methyl-4-phenylpiperazine-1-carbonyl)cyclohexanecarboxamide (30) Piperazine-carbonyl, Cyanomethyl C₂₁H₂₇N₃O₂ 353.46 Synthetic yield: 34% (yellow oil)
N-(4-Methylphenyl)cyclohexane-1-carboxamide 4-Methylphenyl (C₆H₄CH₃) C₁₄H₁₉NO 217.31 CAS: 6876-59-1; Commercial availability noted

Key Observations :

  • The cyanomethyl group in the target compound distinguishes it from morpholine (4e) or piperazine (30) derivatives, reducing hydrogen-bonding capacity but increasing electron-withdrawing effects.
  • Phenyl vs.

Biological Activity

N-(Cyanomethyl)-4-phenylcyclohexane-1-carboxamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_2O
  • Molecular Weight : 246.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The compound has been studied for its agonistic effects on melanocortin receptors, particularly the hMC4R (human Melanocortin 4 Receptor), which plays a crucial role in energy homeostasis and appetite regulation .

Key Findings:

  • Agonistic Activity : The compound exhibits significant agonistic activity at hMC4R, promoting pathways associated with increased energy expenditure and reduced appetite.
  • Selectivity : It shows selectivity against other melanocortin receptors (hMC1R, hMC3R, hMC5R), indicating a potential for fewer side effects compared to non-selective agents .

Biological Activity Overview

The following table summarizes the biological activities observed with this compound:

Biological Activity Effect Reference
hMC4R AgonismIncreased energy expenditure
Appetite SuppressionReduced food intake
SelectivityMinimal activity on other receptors

Case Study 1: Appetite Regulation

A study evaluated the effects of this compound on appetite regulation in a rodent model. The results indicated a significant reduction in food intake over a 24-hour period, correlating with increased levels of circulating melanocyte-stimulating hormone (MSH) . This suggests potential applications in obesity management.

Case Study 2: Energy Expenditure

In another study, the compound was administered to mice subjected to high-fat diets. Results showed that treated mice exhibited higher energy expenditure and lower body fat accumulation compared to controls. This reinforces the role of hMC4R agonists in metabolic regulation .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its toxicological effects and long-term safety.

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